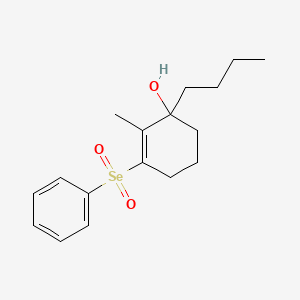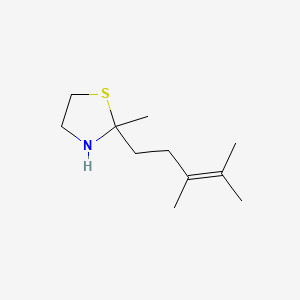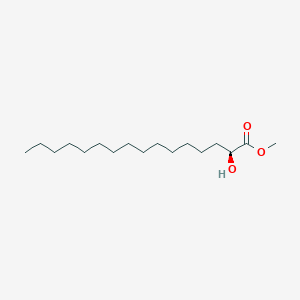
Methyl (2S)-2-hydroxyhexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-hydroxyhexadecanoate is an organic compound that belongs to the class of fatty acid esters It is a derivative of hexadecanoic acid (palmitic acid) where the hydroxyl group is attached to the second carbon in the S-configuration, and the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (2S)-2-hydroxyhexadecanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-hydroxyhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl (2S)-2-oxopentadecanoate using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the transesterification of triglycerides derived from vegetable oils or animal fats. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst such as sodium methoxide. The resulting mixture is then purified to isolate the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) in the presence of a base.
Major Products Formed
Oxidation: Methyl (2S)-2-oxopentadecanoate.
Reduction: Methyl (2S)-2-hydroxyhexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-hydroxyhexadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a model compound for studying the metabolism of fatty acid esters and their role in biological systems.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a bioactive compound with therapeutic properties.
Industry: It is used in the production of bio-based solvents, lubricants, and surfactants due to its favorable physicochemical properties.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release (2S)-2-hydroxyhexadecanoic acid, which can then participate in various metabolic pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Methyl (2S)-2-hydroxyhexadecanoate can be compared with other similar compounds such as:
Methyl (2R)-2-hydroxyhexadecanoate: The enantiomer of the compound with the R-configuration at the second carbon.
Methyl hexadecanoate: The ester of hexadecanoic acid without the hydroxyl group.
Methyl (2S)-2-hydroxyoctadecanoate: A similar compound with an additional two carbon atoms in the fatty acid chain.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
78330-57-1 |
|---|---|
Molekularformel |
C17H34O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
methyl (2S)-2-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
LQZITXGTIYKQBJ-INIZCTEOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)OC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)
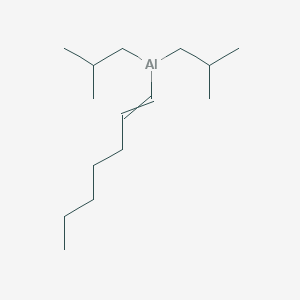
![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
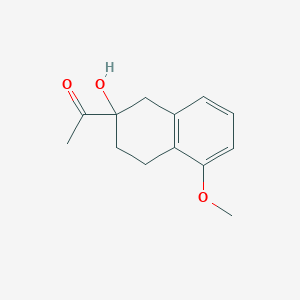
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)

